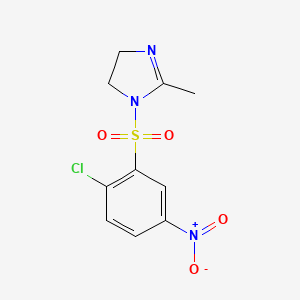![molecular formula C10H17F3N2O2 B3015739 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid CAS No. 1494065-34-7](/img/structure/B3015739.png)
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid, also known as TFPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. TFPAA is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is believed to exert its pharmacological effects by acting as a modulator of GABA receptors. GABA receptors are ionotropic receptors that are involved in the regulation of neuronal activity in the central nervous system. 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been shown to bind to GABA receptors and enhance their activity, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce anxiety and improve cognitive function in animal models. 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been shown to bind to GABA receptors and enhance their activity, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid. One direction is to further study its potential use as a ligand for GABA receptors and its potential use in the development of new drugs for the treatment of pain and inflammation. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research could be done to improve the solubility of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid in water, which could make it easier to use in lab experiments.
Méthodes De Synthèse
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid can be synthesized using various methods, including the reaction of 1,4-dibromo-2,3,3-trifluorobutane with piperazine, followed by the reaction of the resulting intermediate with chloroacetic acid. Another method involves the reaction of 1-(3,3,3-trifluoropropyl)piperazine with chloroacetic acid in the presence of a base. Both methods result in the formation of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid with high yields and purity.
Applications De Recherche Scientifique
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has also been studied for its potential use as a ligand for GABA receptors, which are involved in the regulation of neuronal activity. Additionally, 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid has been studied for its potential use as a building block for the synthesis of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(9(16)17)15-6-4-14(5-7-15)3-2-10(11,12)13/h8H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNLNSQMWPOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3015657.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16,18-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B3015658.png)

![ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3015662.png)
![methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B3015663.png)
![methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3015666.png)


![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)
![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)
![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)


